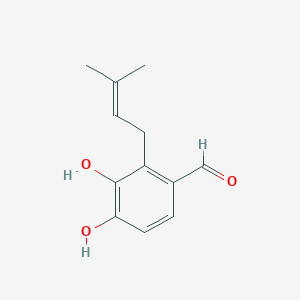
3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde, also known as DMBA, is a natural compound found in various plants. It is a member of the class of compounds known as phenylpropanoids. DMBA has been studied for its potential applications in various scientific fields, including medicine, agriculture, and biotechnology. In
Aplicaciones Científicas De Investigación
3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde has been studied for its potential applications in various scientific fields, including medicine, agriculture, and biotechnology. In medicine, 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a natural preservative in food and cosmetics. In agriculture, 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde has been shown to have insecticidal and antifungal properties. It has also been studied for its potential use as a plant growth regulator. In biotechnology, 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde has been studied for its potential use in the synthesis of various chemicals and materials.
Mecanismo De Acción
3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde exerts its effects through various mechanisms, including scavenging of reactive oxygen species, inhibition of inflammatory pathways, and modulation of cell signaling pathways. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. It has also been shown to induce apoptosis in cancer cells, which may make it a potential therapeutic agent for cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde has several advantages for lab experiments, including its natural origin, low toxicity, and versatility in various scientific fields. However, its low solubility in water and limited availability may be limitations for some experiments.
Direcciones Futuras
There are several future directions for research on 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde. One potential direction is the development of 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde-based therapeutics for various diseases, including cancer and neurodegenerative diseases. Another potential direction is the use of 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde as a natural preservative in food and cosmetics. Additionally, further research is needed to understand the mechanisms of action of 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde and its potential applications in agriculture and biotechnology.
In conclusion, 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde is a natural compound with potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde in various scientific fields.
Métodos De Síntesis
3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde can be synthesized through various methods, including extraction from natural sources and chemical synthesis. One common method of synthesis involves the use of vanillin and isoeugenol as starting materials. The reaction is catalyzed by an enzyme called vanillin synthase, which converts the starting materials into 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde.
Propiedades
Número CAS |
157027-24-2 |
|---|---|
Nombre del producto |
3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde |
Fórmula molecular |
C12H14O3 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
3,4-dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde |
InChI |
InChI=1S/C12H14O3/c1-8(2)3-5-10-9(7-13)4-6-11(14)12(10)15/h3-4,6-7,14-15H,5H2,1-2H3 |
Clave InChI |
ZKLYMLFAUVXDNW-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C=CC(=C1O)O)C=O)C |
SMILES canónico |
CC(=CCC1=C(C=CC(=C1O)O)C=O)C |
Sinónimos |
Benzaldehyde, 3,4-dihydroxy-2-(3-methyl-2-butenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



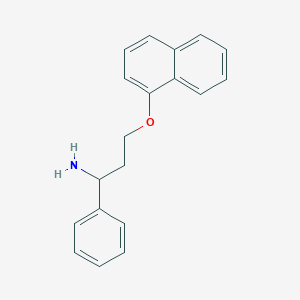
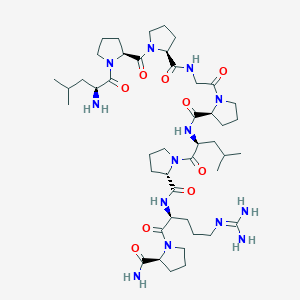
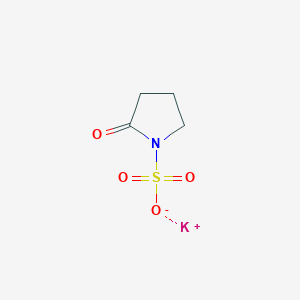

![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-6-methyl(74Se)selanyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B142096.png)

![4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline](/img/structure/B142105.png)
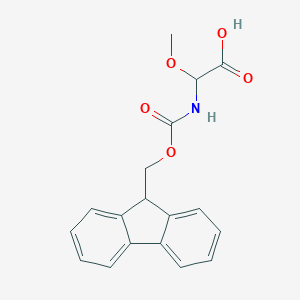
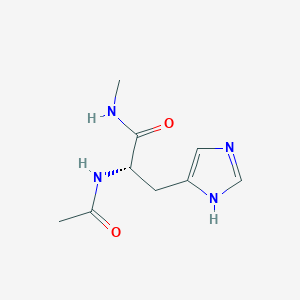
![1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate](/img/structure/B142125.png)

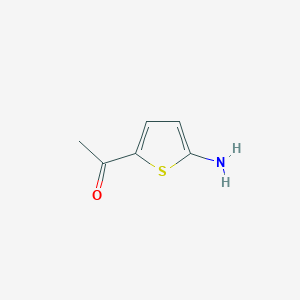

![(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one](/img/structure/B142133.png)